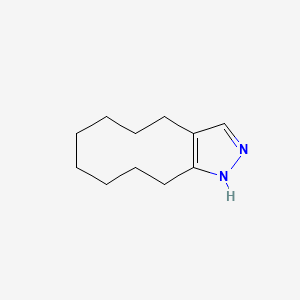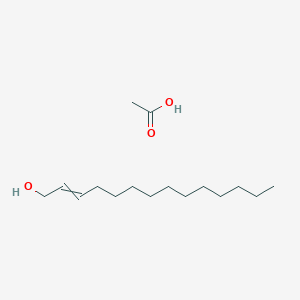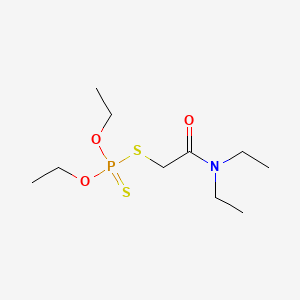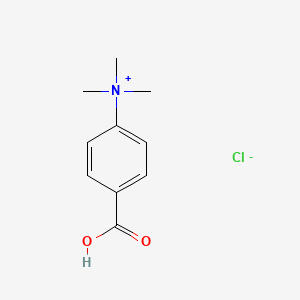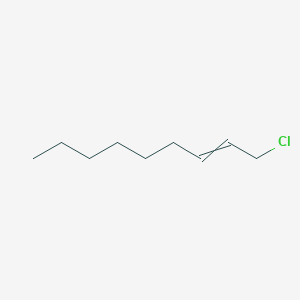![molecular formula C13H11BF4O B14673126 5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate CAS No. 36883-49-5](/img/structure/B14673126.png)
5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate is a chemical compound with a unique structure that includes a furan ring fused with two benzene rings and a methyl group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate typically involves the reaction of 5-methyldibenzofuran with tetrafluoroboric acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate include:
Dibenzofuran: A parent compound with a similar structure but without the methyl group.
Methyldibenzofuran: Compounds with different positions of the methyl group on the dibenzofuran ring.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Properties
CAS No. |
36883-49-5 |
|---|---|
Molecular Formula |
C13H11BF4O |
Molecular Weight |
270.03 g/mol |
IUPAC Name |
5-methyldibenzofuran-5-ium;tetrafluoroborate |
InChI |
InChI=1S/C13H11O.BF4/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14;2-1(3,4)5/h2-9H,1H3;/q+1;-1 |
InChI Key |
XZYTZRNNACWULS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[O+]1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


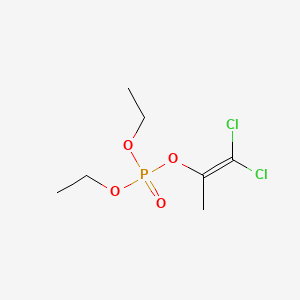
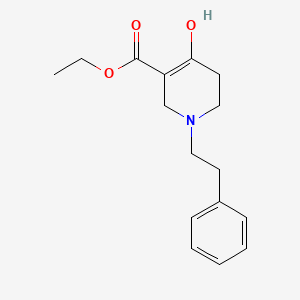
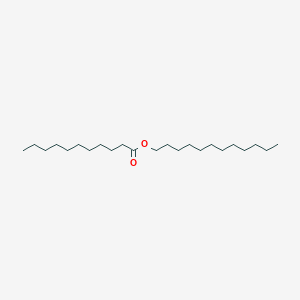

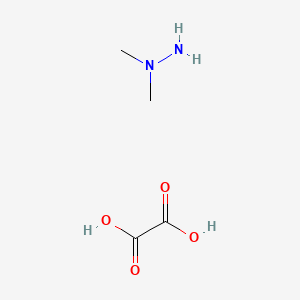
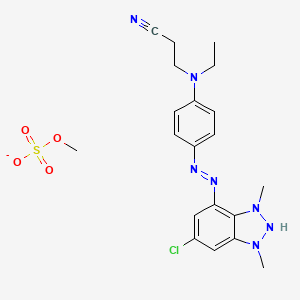
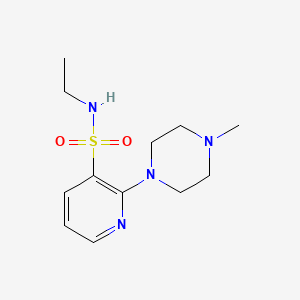
![1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B14673091.png)
